Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI)
CAS No.:
Cat. No.: VC13659153
Molecular Formula: C24H17N3O3
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17N3O3 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | (2R,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |
| Standard InChI | InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m0/s1 |
| Standard InChI Key | TWDKBDSVUUKABK-RDPSFJRHSA-N |
| Isomeric SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@@H](O5)C6=CC=CC=C6 |
| SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture
The compound features a spiro junction at the oxirane (epoxide) ring, which connects to a polycyclic system comprising a quinazolinobenzodiazepine backbone. The quinazoline ring (positions 7' and 13'H) is fused to a benzodiazepine framework, while the 5' and 13'(6'H)-dione groups introduce ketone functionalities that enhance hydrogen-bonding potential. A 6'-methyl substituent and 3-phenyl group contribute to steric bulk and aromatic interactions .
Stereochemical Configuration
The (2R,3S)-relative configuration dictates the spatial arrangement of the oxirane ring’s oxygen atom and adjacent substituents. This stereochemistry is critical for molecular recognition in biological systems, as evidenced by studies on analogous spirooxindole-1,3-oxazines, where stereochemical variations significantly alter antiproliferative activity . X-ray crystallography of related compounds confirms that such configurations stabilize twisted conformations, enabling selective interactions with protein targets .
Table 1: Key Physical and Chemical Properties
Synthetic Pathways and Methodological Insights
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential cyclization and spiroannulation steps. A plausible route begins with the condensation of anthranilic acid derivatives to form the quinazolinone core, followed by epoxidation to install the oxirane ring. The benzodiazepine moiety may arise from a Buchwald–Hartwig amination or Ullmann coupling, as observed in related quinazolino triazolo benzodiazepine syntheses .
Catalytic Photooxygenation
Analogous to the preparation of dioxyreserpine (a spirooxindole-1,3-oxazine), catalytic photooxygenation could oxidize a precursor’s methylene group to form the dione functionality. This method, employing singlet oxygen under visible light, achieves high regioselectivity and preserves stereochemical integrity .
Table 2: Comparative Synthetic Strategies for Spiroheterocycles
| Method | Yield (%) | Key Step | Relevance to Target Compound |
|---|---|---|---|
| Photooxygenation | 75–85 | Epoxidation/Dione Formation | High |
| Iodine-Catalyzed Cascade | 60–70 | Quinazolinone Cyclization | Moderate |
| NRPS-Mediated Biosynthesis | N/A | Nonribosomal Peptide Assembly | Low (Fungal Systems) |
Pharmacological Profiling and Mechanistic Studies
Antiproliferative Activity
While direct data on this compound remains limited, structurally related spirooxindole-1,3-oxazines exhibit low-micromolar IC50 values against pancreatic, breast, and leukemia cell lines. For example, trioxyreserpine (IC50 = 3.68 μM) induces apoptosis via caspase-3 activation, suggesting a shared mechanism for spiro-fused benzodiazepines . The 3-phenyl and 6'-methyl groups may enhance membrane permeability and target affinity, respectively.
Modulation of Protein–Protein Interactions
The curved topology of spiroheterocycles enables disruption of critical interactions, such as p53–MDM2 binding. Molecular docking studies predict that the quinazolinobenzodiazepine core occupies hydrophobic clefts, while the oxirane ring forms hydrogen bonds with catalytic residues .
Challenges and Future Directions
Scalability of Synthesis
Current methods for spiroheterocycles suffer from multi-step sequences and moderate yields. Flow chemistry approaches, coupled with asymmetric catalysis, could streamline production. For instance, continuous-flow photooxygenation reactors may improve efficiency in dione formation .
Target Deconvolution
Advanced techniques like chemical proteomics are needed to identify binding partners. Fragment-based screening and cryo-EM could elucidate how stereochemistry influences target engagement.
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